Bioisosteric Retention of Antifungal Activity: Bicyclo[2.1.1]hexane vs. Ortho-Substituted Benzene Core
Replacement of the ortho-substituted benzene ring in the fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) with a 1,2-disubstituted bicyclo[2.1.1]hexane core yielded saturated patent-free analogs that retained high antifungal activity. [1] This class-level validation directly supports the target compound's design principle: the bicyclo[2.1.1]hexane scaffold can mimic the pharmacophoric geometry of the ortho-phenyl ring while introducing beneficial saturation. The specific N-benzyl-1-(hydroxymethyl) substitution pattern positions the compound as a direct precursor to such validated bioisosteric analogs.
| Evidence Dimension | Retention of antifungal activity (agar-diffusion assay) |
|---|---|
| Target Compound Data | Not directly measured; class representative analogs retained activity comparable to parent fungicides. |
| Comparator Or Baseline | Boscalid, bixafen, fluxapyroxad (ortho-substituted benzene core). |
| Quantified Difference | Saturated bicyclo[2.1.1]hexane analogs showed a similar level of antifungal activity to the parent compounds. [1] |
| Conditions | In vitro antifungal agar-diffusion assays against fungal strains sensitive to the parent fungicides. |
Why This Matters
Validates the scaffold as a functional bioisostere, justifying procurement as a key intermediate for generating patent-free analogs of established ortho-substituted benzene drugs and agrochemicals.
- [1] Denisenko, A.; Garbuz, P.; Shishkina, S.V.; Voloshchuk, N.M.; Mykhailiuk, P.K. Saturated Bioisosteres of ortho-Disubstituted Benzenes (Bicyclo[2.1.1]hexanes). Angew. Chem. Int. Ed. 2020, 59, 20696–20702. View Source
